Cas no 1261873-06-6 (3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde)

3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde
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- インチ: 1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)12-7-17-6-5-10(12)8-18/h1-8H
- InChIKey: KJPDLRNCPCLETK-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1C=NC=CC=1C=O)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 285
- XLogP3: 2.8
- トポロジー分子極性表面積: 30
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013008912-1g |
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde |
1261873-06-6 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
Alichem | A013008912-500mg |
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde |
1261873-06-6 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
Alichem | A013008912-250mg |
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde |
1261873-06-6 | 97% | 250mg |
489.60 USD | 2021-06-25 |
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehydeに関する追加情報
Professional Introduction to 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde (CAS No. 1261873-06-6)
3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde, with the CAS number 1261873-06-6, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel therapeutic agents and advanced material science. The presence of a trifluoromethyl group and an isonicotinaldehyde moiety imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
The structural composition of 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde includes a benzene ring substituted with a trifluoromethyl group at the para position, linked to an isonicotinaldehyde fragment. This configuration endows the molecule with enhanced stability and reactivity, making it a versatile building block for further chemical modifications. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic pathways and improve pharmacokinetic profiles, which is highly relevant in drug design.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the isonicotinaldehyde scaffold. This motif is closely related to nicotinamide derivatives, which are well-documented for their biological activities. Studies have demonstrated that modifications in this region can lead to compounds with significant therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a trifluoromethyl group into such structures often enhances binding affinity to biological targets, thereby improving drug efficacy.
The synthesis of 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are commonly employed to achieve high yields and purity. The compound's stability under various conditions makes it suitable for further functionalization, allowing researchers to tailor its properties for specific applications.
In the realm of medicinal chemistry, 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde has been investigated as a precursor for developing novel inhibitors targeting enzymes involved in disease pathways. For instance, its structural framework resembles key pharmacophores found in kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Preliminary computational studies suggest that derivatives of this compound may exhibit potent activity against these enzymes by modulating their active sites.
The role of fluorine-containing compounds in pharmaceuticals cannot be overstated. The incorporation of fluorine atoms into molecular structures often leads to improved pharmacological properties, including increased lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl group in particular has been extensively studied for its ability to enhance drug-like characteristics. In the case of 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde, this feature contributes to its potential as a lead compound for further drug development.
Ongoing research in this area focuses on optimizing synthetic routes to produce larger quantities of this compound for both academic and industrial applications. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into tangible therapeutic benefits. The compound's unique structure provides a rich ground for exploration, with possibilities ranging from small-molecule drugs to advanced materials with specialized functions.
The future prospects of 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde are promising, given its versatility and the growing demand for innovative chemical entities in drug discovery. As research continues to uncover new biological targets and mechanisms, compounds like this one will play a crucial role in addressing unmet medical needs. The integration of cutting-edge synthetic techniques with computational modeling will further accelerate the development process, ensuring that such compounds reach their full potential in improving human health.
In conclusion, 3-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde (CAS No. 1261873-06-6) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and potential applications make it a valuable asset for scientists working on next-generation therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly contribute to groundbreaking discoveries that shape the future of medicine.
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